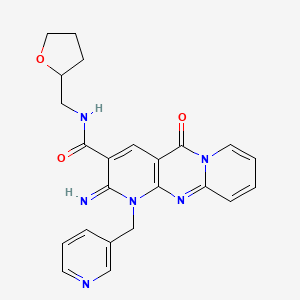

2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide

CAS No.: 370869-95-7

Cat. No.: VC14520631

Molecular Formula: C23H22N6O3

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 370869-95-7 |

|---|---|

| Molecular Formula | C23H22N6O3 |

| Molecular Weight | 430.5 g/mol |

| IUPAC Name | 6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

| Standard InChI | InChI=1S/C23H22N6O3/c24-20-17(22(30)26-13-16-6-4-10-32-16)11-18-21(29(20)14-15-5-3-8-25-12-15)27-19-7-1-2-9-28(19)23(18)31/h1-3,5,7-9,11-12,16,24H,4,6,10,13-14H2,(H,26,30) |

| Standard InChI Key | JOIKWPYTXDOQLL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(OC1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CN=CC=C5 |

Introduction

Synthesis and Preparation

The synthesis of such complex heterocyclic compounds often involves multi-step reactions, including condensation reactions, cyclization, and amidation. For example, the preparation of similar compounds might involve starting materials like pyridine derivatives and various amine groups, which undergo reactions to form the desired heterocyclic structure.

Biological and Chemical Applications

Compounds with similar structures to 2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide are often studied for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. The presence of heterocyclic rings and functional groups like amides can contribute to these activities by interacting with biological targets.

Research Findings

While specific research findings on the exact compound 2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide are not available, studies on related compounds suggest that modifications in the heterocyclic structure can significantly affect biological activity and chemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume